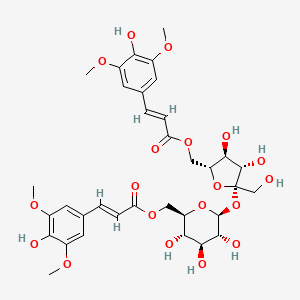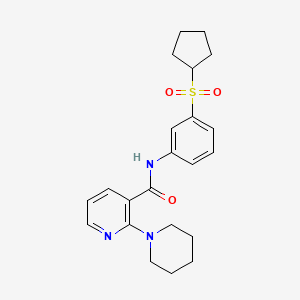
Enpp-1-IN-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Enpp-1-IN-13 is a compound known for its inhibitory effects on ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) enzymes, specifically ENPP1 and ENPP3. This compound has shown potential in cancer research due to its ability to modulate purinergic signaling pathways, which are crucial in various physiological processes, including cell proliferation, migration, and immune responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Enpp-1-IN-13 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the condensation of appropriate starting materials under controlled conditions to form the core scaffold.
Functional Group Introduction: Specific functional groups are introduced through various reactions, such as nucleophilic substitution, oxidation, or reduction.
Purification: The final compound is purified using techniques like column chromatography or recrystallization to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Enpp-1-IN-13 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify specific functional groups, altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce or replace functional groups on the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .
Aplicaciones Científicas De Investigación
Enpp-1-IN-13 has a wide range of scientific research applications, including:
Cancer Research: The compound has shown potential in inhibiting ENPP1, which is involved in tumor progression and metastasis. .
Immunotherapy: By inhibiting ENPP1, this compound can enhance the immune response against tumors, making it a valuable tool in immunotherapy research.
Neurological Studies: ENPP1 is involved in purinergic signaling, which plays a role in neurological functions.
Bone and Cartilage Research: ENPP1 regulates bone and cartilage mineralization.
Mecanismo De Acción
Enpp-1-IN-13 exerts its effects by inhibiting the enzymatic activity of ENPP1 and ENPP3. ENPP1 hydrolyzes extracellular nucleotides, such as ATP, to produce AMP and inorganic pyrophosphate. This process regulates purinergic signaling, which is crucial for various physiological functions. By inhibiting ENPP1, this compound modulates these signaling pathways, affecting cell proliferation, migration, and immune responses .
Comparación Con Compuestos Similares
Enpp-1-IN-13 is unique due to its dual inhibitory effects on both ENPP1 and ENPP3. Similar compounds include:
SR-8314: Another ENPP1 inhibitor that promotes STING activation.
ZXP-8202: A potent ENPP1 inhibitor with immunostimulatory effects.
TXN10128: An orally available ENPP1 inhibitor that restores STING activation.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and pharmacokinetic properties .
Propiedades
Fórmula molecular |
C28H22ClN5OS |
|---|---|
Peso molecular |
512.0 g/mol |
Nombre IUPAC |
1-[3-[3-(3-chloro-4-methoxyphenyl)-4-pyridin-4-ylpyrazol-1-yl]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C28H22ClN5OS/c1-35-26-11-10-20(16-25(26)29)27-24(19-12-14-30-15-13-19)18-34(33-27)23-9-5-8-22(17-23)32-28(36)31-21-6-3-2-4-7-21/h2-18H,1H3,(H2,31,32,36) |
Clave InChI |
KJRBZPUBNSANGE-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NN(C=C2C3=CC=NC=C3)C4=CC=CC(=C4)NC(=S)NC5=CC=CC=C5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[(3S)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine](/img/structure/B12402571.png)

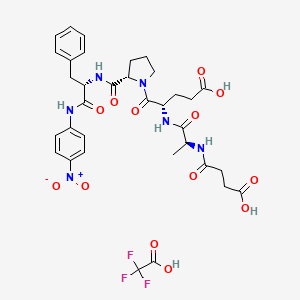
![N-[5-[[(3R)-3-[(2,6-dimethylpyridin-4-yl)methyl]piperidin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B12402582.png)

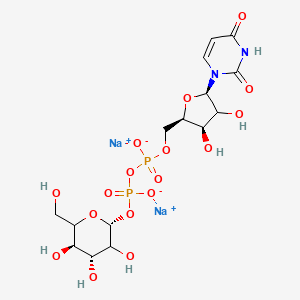

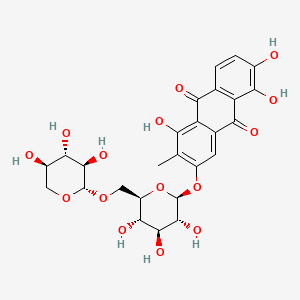
![1-[2-(4-chlorophenyl)ethyl]-N-(6-methoxy-1,5-naphthyridin-4-yl)piperidine-4-carboxamide](/img/structure/B12402625.png)
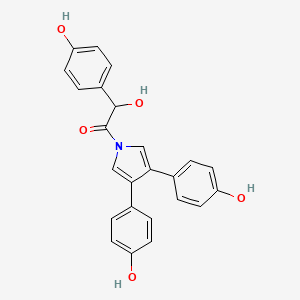
![1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)-N-(1-(2,3-dihydroxypropyl)-6-fluoro-2-(1-hydroxy-2-Methylpropan-2-yl)-1H-indol-5-yl)cyclopropanecarboxaMide](/img/structure/B12402632.png)
